6-O-trans-Feruloylcatalpol

Description

6-Feruloylcatalpol has been reported in Catalpa ovata, Gentiana kurroo, and other organisms with data available.

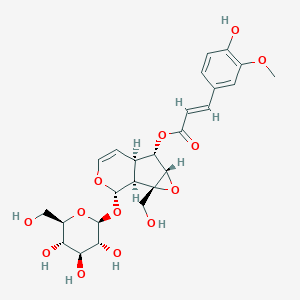

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-trans-Feruloylcatalpol: Structure, Properties, and Biological Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside that has garnered significant attention within the scientific community for its pronounced therapeutic potential. Primarily isolated from the stem bark of Catalpa ovata (Bignoniaceae), this compound stands at the intersection of traditional herbal medicine and modern drug discovery.[1] It is distinguished by its potent anti-inflammatory and antioxidant activities, which are foundational to its observed efficacy in promoting tissue repair and regeneration.[1][2]

This technical guide provides a comprehensive overview of 6-O-trans-Feruloylcatalpol, focusing on its intricate chemical structure, physicochemical properties, and its well-documented role in modulating key cellular signaling pathways. This document is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Properties

6-O-trans-Feruloylcatalpol (6FC) is a complex ester conjugate. Its structure is composed of two primary moieties: the iridoid glucoside, catalpol, and a trans-ferulic acid unit. The feruloyl group is ester-linked to the C-6 hydroxyl group of the glucose moiety of catalpol.

Systematic IUPAC Name: [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[3]

The core structure consists of:

-

Catalpol: An iridoid glycoside characterized by a cyclopentanopyran ring system with an epoxide and a glucose attachment.

-

trans-Ferulic Acid: A hydroxycinnamic acid derivative known for its potent antioxidant properties, featuring a phenyl ring with hydroxyl and methoxy substituents.

The precise stereochemistry and the ester linkage at the 6-position of the glucose are critical for its biological activity.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 6-O-trans-Feruloylcatalpol is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀O₁₃ | [3][4] |

| Molecular Weight | 538.5 g/mol | [3] |

| CAS Number | 770721-33-0 | [3][4][5] |

| Appearance | White Powder | N/A |

| Boiling Point (Predicted) | 791.2 ± 60.0 °C | [4][5] |

| Density (Predicted) | 1.61 ± 0.1 g/cm³ | [4][5] |

| XLogP3-AA | -0.9 | [3] |

| Hydrogen Bond Donor Count | 6 | [6] |

| Hydrogen Bond Acceptor Count | 13 | [6] |

Note: Some physical properties like boiling point and density are computationally predicted and should be considered as estimates.

Natural Occurrence and Isolation

6-O-trans-Feruloylcatalpol is most notably a major bioactive constituent of Catalpa ovata, a plant used in traditional East Asian medicine for treating inflammatory conditions.[1] It has also been identified in other species, including Gentiana kurroo.[3][7]

General Protocol for Isolation from Catalpa ovata

While the definitive source for the original isolation protocol requires consulting the specific prior literature cited in recent studies, a generalized workflow can be constructed based on standard phytochemical extraction techniques for iridoid glycosides. The process involves solvent extraction, partitioning, and multiple chromatographic steps to achieve high purity.

Workflow for Isolation and Purification

Caption: 6FC activates Akt and NF-κB pathways, leading to hepatocyte proliferation and survival.

This activation leads to the upregulation of crucial growth factors like Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor Receptor (EGFR), as well as cell cycle regulators, ultimately driving the regenerative process. [1][8]

Key Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the biological effects of 6-O-trans-Feruloylcatalpol on target proteins and genes.

Protocol 1: Western Blot Analysis of Akt and NF-κB Phosphorylation

This protocol is designed to quantify the activation of Akt and NF-κB signaling pathways by measuring the phosphorylation status of key proteins.

1. Sample Preparation (Cell Lysates): a. Culture cells (e.g., Hep3B hepatocytes) to 70-80% confluency. b. Treat cells with 6-O-trans-Feruloylcatalpol at desired concentrations for the specified time. Include a vehicle-treated control. c. Aspirate media, wash cells once with ice-cold 1X PBS. d. Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. e. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant. g. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer: a. Normalize protein samples to equal concentrations (e.g., 20-40 µg) with Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5 minutes. c. Load samples onto an SDS-PAGE gel (e.g., 4-12% polyacrylamide) along with a molecular weight marker. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., 100V for 90 minutes at 4°C). [9] 3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [9][10] b. Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-p-Akt Ser473, anti-p-NF-κB p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. [10][11] c. Wash the membrane three times for 10 minutes each with TBST. [9] d. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. [11] e. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection: a. Prepare an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system. d. For normalization, the membrane can be stripped and re-probed with antibodies for total Akt and total NF-κB p65.

Protocol 2: Real-Time RT-PCR for Gene Expression Analysis

This protocol allows for the quantification of mRNA levels of target genes involved in liver regeneration that are modulated by 6-O-trans-Feruloylcatalpol.

1. RNA Isolation: a. Harvest cells or tissue samples treated with 6FC and controls as described previously. b. Isolate total RNA using a guanidinium isothiocyanate-phenol-chloroform extraction method or a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol. c. Assess RNA purity and integrity via spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers. b. The reaction is typically incubated at 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes. [1] 3. Real-Time PCR (qPCR): a. Prepare the qPCR reaction mix containing: synthesized cDNA, forward and reverse primers for the gene of interest (e.g., HGF, EGFR, NFKB1, CCND1), and a SYBR Green or TaqMan master mix. b. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. [12] c. Perform the qPCR reaction in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension). d. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). c. Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the 6FC-treated samples to the vehicle controls.

Conclusion

6-O-trans-Feruloylcatalpol is a compelling natural product with a well-defined chemical structure and significant, reproducible biological activity. Its ability to promote liver regeneration through the activation of the Akt, MAPK, and NF-κB signaling pathways highlights its potential as a lead compound for developing therapies for liver disease and other conditions involving tissue damage and inflammation. The protocols and data presented in this guide offer a robust framework for scientists to further explore the mechanistic intricacies and therapeutic applications of this promising molecule.

References

-

Park, J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Antioxidants, 14(10), 1210. Available from: [Link]

-

PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates NF-κB, Akt phosphorylation and MAPKs signaling pathway in vitro. Available from: [Link]

-

Kim, S. J., & Kim, S. Y. (2008). Reference gene selection for real-time RT-PCR in regenerating mouse livers. Biochemical and Biophysical Research Communications, 374(1), 106–110. Available from: [Link]

-

ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt phosphorylation and MAPKs signaling pathway in mice after 2/3 Partial hepatectomy. Available from: [Link]

-

MDPI. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available from: [Link]

-

SENS Research Foundation. (2020). Western Blot Protocol. YouTube. Available from: [Link]

-

PubChem. (n.d.). 6-Feruloylcatalpol. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0038763). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Regulatory signatures of liver regeneration distilled by integrative analysis of mRNA, histone methylation, and proteomics. Available from: [Link]

-

Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. Available from: [Link]

-

bioRxiv. (2023). Multimodal decoding of human liver regeneration. Available from: [Link]

-

PubChem. (n.d.). (-)-6-Feruloyl-catalpol. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (2025). (PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. Available from: [Link]

-

ResearchGate. (2026). (PDF) Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. Available from: [Link]

-

PubMed. (2024). Protein phosphatase 6 activates NF-κB to confer sensitivity to MAPK pathway inhibitors in KRAS- and BRAF-mutant cancer cells. Available from: [Link]

-

PubMed. (2017). Inhibition of invasion by N-trans-feruloyloctopamine via AKT, p38MAPK and EMT related signals in hepatocellular carcinoma cells. Available from: [Link]

-

ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol affected the expression of liver regeneration related genes in mice after 2/3 Partial hepatectomy. Available from: [Link]

Sources

- 1. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. Isolation and analysis of a novel gene over-expressed during liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. youtube.com [youtube.com]

- 12. Reference gene selection for real-time RT-PCR in regenerating mouse livers - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Natural Sources of 6-O-trans-Feruloylcatalpol

Abstract: 6-O-trans-Feruloylcatalpol, an iridoid glycoside, has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing the primary plant families and species in which it is found. Furthermore, this document outlines detailed methodologies for the extraction, isolation, purification, and analytical characterization of 6-O-trans-feruloylcatalpol, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to 6-O-trans-Feruloylcatalpol

6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside. Iridoids are a class of monoterpenoids characterized by a cyclopentano[c]pyran skeleton.[3] The structure of 6-O-trans-feruloylcatalpol consists of a catalpol core that is esterified with a trans-feruloyl group at the 6-position. Its chemical structure confers specific biological activities, making it a molecule of interest for pharmaceutical research. Studies have highlighted its potential in liver regeneration, where it may activate key signaling pathways involved in hepatocyte proliferation.[1][2][4][5][6]

Principal Natural Sources

The distribution of 6-O-trans-feruloylcatalpol and related acylated catalpol derivatives is predominantly found within specific plant families. The following sections detail the most significant botanical sources identified through phytochemical research.

Bignoniaceae Family

The Bignoniaceae family, or the trumpet creeper family, is a significant source of 6-O-trans-feruloylcatalpol.

-

Catalpa ovata : The stem bark of Catalpa ovata is a well-documented and major source of 6-O-trans-feruloylcatalpol, often referred to as 6FC in the literature.[1][2] This species has been traditionally used in East Asian medicine for treating inflammatory conditions.[1]

Scrophulariaceae Family (Figwort Family)

The Scrophulariaceae family is a rich reservoir of iridoid glycosides, including various esters of catalpol.

-

Verbascum Species : Commonly known as mulleins, various species within the Verbascum genus are known to produce catalpol and its acylated derivatives.[3][7][8][9] While direct isolation of 6-O-trans-feruloylcatalpol is not always specified, the presence of both the catalpol core and ferulic acid derivatives within the genus suggests that many Verbascum species are potential sources.[3]

-

Buddleja Species : The Buddleja genus, or butterfly bush, is another notable source of catalpol derivatives.[10][11] Research on Buddleja asiatica has led to the isolation of structurally similar compounds, such as 6-O-(3",4"-dimethoxycinnamoyl) catalpol, indicating a biosynthetic capacity for producing a range of acylated catalpols. The genus comprises around 150 species, offering a broad genetic base for exploring these compounds.

Other Documented Sources

Public chemical databases have also identified other plant species as containing 6-O-trans-feruloylcatalpol.

Table 1: Summary of Natural Sources of 6-O-trans-Feruloylcatalpol

| Family | Genus | Species | Common Name | Plant Part(s) |

| Bignoniaceae | Catalpa | ovata | Chinese Catalpa | Stem Bark[1][2] |

| Scrophulariaceae | Verbascum | spp. | Mullein | Aerial Parts[3][7] |

| Scrophulariaceae | Buddleja | spp. | Butterfly Bush | Flowers, Leaves[10] |

| Plantaginaceae | Neopicrorhiza | scrophulariiflora | Not specified | |

| Bignoniaceae | Stereospermum | tetragonum | Not specified | |

| Gentianaceae | Gentiana | kurroo | Indian Gentian | Not specified |

Extraction and Isolation Methodologies

The isolation of 6-O-trans-feruloylcatalpol from its natural matrix is a multi-step process that requires careful selection of solvents and chromatographic techniques to ensure high purity and yield.

Diagram 1: General Workflow for Isolation and Purification

Caption: General workflow for the isolation of 6-O-trans-feruloylcatalpol.

Step-by-Step Extraction Protocol

-

Preparation of Plant Material : The selected plant parts (e.g., stem bark of C. ovata) are air-dried and ground into a fine powder to increase the surface area for efficient solvent extraction.[14]

-

Solvent Extraction : The powdered material is extracted with a polar solvent. Ethanol or methanol are commonly used.[14] This can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction for improved efficiency.[15]

-

Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[14]

Step-by-Step Purification Protocol

The crude extract contains a complex mixture of phytochemicals. Chromatographic techniques are essential for isolating the target compound.[16]

-

Macroporous Resin Chromatography : The crude extract is subjected to column chromatography using a macroporous adsorbent resin. This step is effective for the initial separation of iridoid glycosides from other classes of compounds.[14][17]

-

The column is first washed with water to remove highly polar impurities like sugars.

-

The target compounds are then eluted using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Gel Permeation Chromatography : Fractions enriched with 6-O-trans-feruloylcatalpol are pooled and further purified using gel permeation chromatography, often with a Sephadex LH-20 column. This separates compounds based on their molecular size and polarity.

-

Preparative HPLC : For obtaining high-purity compounds (>98%), a final purification step using preparative reversed-phase HPLC is often employed.[14]

Analytical Characterization

The structural elucidation and purity assessment of the isolated 6-O-trans-feruloylcatalpol are confirmed using a combination of spectroscopic and spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC) : Used for assessing the purity of the isolated compound and for quantitative analysis. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common method.[15]

-

Mass Spectrometry (MS) : Provides information on the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are crucial for the complete structural elucidation of the molecule, confirming the catalpol core, the feruloyl moiety, and their linkage.

Conclusion and Future Outlook

This guide has detailed the primary natural sources of 6-O-trans-feruloylcatalpol, with a significant focus on the Catalpa, Verbascum, and Buddleja genera. The provided methodologies for extraction, isolation, and characterization offer a foundational framework for researchers aiming to work with this promising bioactive compound. Future research should focus on screening a wider range of species within the identified families to discover potentially richer sources and to explore the full therapeutic potential of 6-O-trans-feruloylcatalpol and its structural analogs.

References

-

Park, J., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. Available at: [Link]

-

Zengin, G., et al. (2022). Bioactive Compounds of Verbascum sinuatum L.: Health Benefits and Potential as New Ingredients for Industrial Applications. MDPI. Available at: [Link]

-

Tatli, I. I., & Akdemir, Z. S. (2004). Chemical Constituents of Verbascum L. Species. FABAD Journal of Pharmaceutical Sciences, 29, 93-107. Available at: [Link]

-

Demirci, B., et al. (2023). Iridoid glycosides isolated from Verbascum speciosum. ResearchGate. Available at: [Link]

-

Akdemir, Z., et al. (2011). Iridoids from Verbascum phlomoides and V. densiflorum. ResearchGate. Available at: [Link]

-

Zengin, G., et al. (2024). Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). (-)-6-Feruloyl-catalpol. PubChem. Available at: [Link]

-

Park, J., et al. (2023). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. ResearchGate. Available at: [Link]

-

Duff, R. B., et al. (1965). Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species. Biochemical Journal, 96(2), 51P-52P. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-O-trans-Feruloylcatalpol. PubChem. Available at: [Link]

-

Park, J., et al. (2023). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... ResearchGate. Available at: [Link]

-

El-Domiaty, M. M., et al. (2009). Antihepatotoxic Activity and Chemical Constituents of Buddleja asiatica Lour. Zeitschrift für Naturforschung C, 64(1-2), 11-19. Available at: [Link]

- Li, Y., et al. (2017). Method for separating pure 6'-O- trans-cinnamyl catalpol. Google Patents.

-

National Center for Biotechnology Information (n.d.). 6-Feruloylcatalpol. PubChem. Available at: [Link]

-

Park, J., et al. (2023). 6-O-trans-feruloyl catalpol affected the expression of liver... ResearchGate. Available at: [Link]

-

Sharma, A., & Kumar, V. (2018). The advancement in chemistry and pharmacology of genus Buddleja (Buddlejaceae). Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). Available at: [Link]

-

Wang, L., et al. (2013). Separation and Purification of Zizyphusine, Spinosin, and 6'''-Feruloylspinosin From Zizyphi Spinosi Semen. ResearchGate. Available at: [Link]

-

Ream, J. (2006). Production and Invasion of Butterfly Bush (Buddleja davidii) in Oregon. Oregon State University. Available at: [Link]

-

Park, J., et al. (2023). 6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... ResearchGate. Available at: [Link]

-

Seed Savers Exchange. (2013). Webinar: Isolation Techniques. YouTube. Available at: [Link]

-

Kumar, A., et al. (2014). Isolation of Lupeol, Stigmasterol and Campesterol from Petroleum Ether Extract of Woody Stem of Wrightia tinctoria. ResearchGate. Available at: [Link]

-

Olas, B., et al. (2023). Purification of Spent Hop Cone (Humulus lupulus L.) Extract with Xanthohumol Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles. ResearchGate. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the chemical profile and biological studies of Verbascum diversifolium Hochst. extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalpol and methylcatalpol: naturally occurring glycosides in Plantago and Buddleia species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. (-)-6-Feruloyl-catalpol | C24H30O12 | CID 44566578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-O-trans-Feruloylcatalpol | C25H30O13 | CID 24121289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN106397510A - Method for separating pure 6'-O- trans-cinnamyl catalpol - Google Patents [patents.google.com]

Biosynthesis pathway of 6-O-trans-Feruloylcatalpol in Catalpa ovata

An In-depth Technical Guide on the Biosynthesis of 6-O-trans-Feruloylcatalpol in Catalpa ovata

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Feruloylcatalpol is a significant iridoid glycoside found in the medicinal plant Catalpa ovata, exhibiting a range of bioactive properties, including antioxidant and anti-inflammatory effects.[1] Its unique chemical architecture, an ester conjugate of the iridoid catalpol and the phenylpropanoid-derived ferulic acid, points to a fascinating convergence of two major pathways in plant specialized metabolism. This technical guide provides a comprehensive, mechanism-centric exploration of the biosynthetic pathway of 6-O-trans-feruloylcatalpol. We will deconstruct the synthesis into its core components: the formation of the catalpol backbone via the iridoid pathway and the synthesis of the acyl donor, trans-feruloyl-CoA, from the phenylpropanoid pathway. The guide culminates in detailing the final enzymatic esterification step, a critical reaction catalyzed by a putative acyltransferase. Throughout this document, we will explain the causality behind experimental approaches, provide detailed protocols for pathway elucidation, and present visual diagrams to clarify complex biochemical transformations. This guide is designed to serve as an authoritative resource for researchers seeking to understand, and potentially engineer, the production of this valuable natural product.

Deconstructing the Molecule: A Tale of Two Pathways

The biosynthesis of 6-O-trans-feruloylcatalpol is not a single linear process but rather the elegant fusion of two distinct and evolutionarily ancient metabolic routes. The final structure is assembled from two key precursors:

-

The Iridoid Core (Catalpol): A complex, bicyclic monoterpenoid glycoside characterized by a cyclopentanopyran ring system and an epoxide moiety. Its synthesis begins with the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP).

-

The Acyl Group (trans-Feruloyl): A hydroxycinnamic acid derivative that originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway. For enzymatic transfer, it must be activated to its coenzyme A (CoA) thioester form, trans-feruloyl-CoA.

The final step involves the regioselective esterification of the hydroxyl group at the C-6 position of the catalpol core with trans-feruloyl-CoA. Understanding the complete pathway, therefore, requires a thorough examination of these three distinct stages.

Part I: Assembly of the Catalpol Iridoid Core

The formation of iridoids is a multistep enzymatic cascade that transforms the linear GPP molecule into the intricate cyclized and decorated catalpol structure.[2] While the precise enzymes in Catalpa ovata have not been fully characterized, the pathway can be confidently reconstructed based on extensive research in other iridoid-producing plants.[3][4]

The core iridoid biosynthesis pathway begins in the plastids with the methylerythritol phosphate (MEP) pathway, which produces the C5 building blocks isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) that are condensed to form GPP.[2][4]

Key Enzymatic Steps:

-

Geraniol Formation: The pathway commits to monoterpenoid synthesis with the conversion of GPP to the acyclic alcohol geraniol, a reaction catalyzed by Geraniol Synthase (GES) .[2][4]

-

Sequential Oxidation: Geraniol undergoes a series of crucial oxidations. First, Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.[2][4] This is followed by oxidation by 8-hydroxygeraniol oxidoreductase (8HGO) to yield the dialdehyde 8-oxogeranial.[2][4]

-

Reductive Cyclization: The hallmark iridoid skeleton is formed from 8-oxogeranial. This is catalyzed by Iridoid Synthase (ISY) , which performs a reductive cyclization to produce the central iridoid intermediate, nepetalactol.[2][5]

-

Post-Cyclization Tailoring (Hypothesized for Catalpol): From the core iridoid scaffold, a series of tailoring reactions, including hydroxylations, epoxidation, and glycosylation, are required to form catalpol. This likely involves a cascade of cytochrome P450s, dioxygenases, and a UDP-dependent glycosyltransferase (UGT). The formation of the epoxide ring found in catalpol is a key modification that distinguishes it from many other iridoids.

Caption: The core biosynthetic pathway leading to the iridoid catalpol.

Part II: Synthesis of the Acyl Donor, trans-Feruloyl-CoA

Parallel to iridoid synthesis, the cell produces the necessary acyl donor via the phenylpropanoid pathway. This pathway is one of the most significant routes in plant specialized metabolism, responsible for lignin, flavonoids, and numerous other phenolic compounds.[6] The synthesis of feruloyl-CoA proceeds from L-phenylalanine.

There are two recognized routes for the formation of hydroxycinnamoyl-CoAs in plants.[7][8] While the route involving free acid intermediates exists, the pathway proceeding entirely through CoA esters is considered highly efficient and is specifically induced in response to stress and for lignification.[7]

Key Enzymatic Steps:

-

Deamination: Phenylalanine Ammonia Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.[6]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) , a P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[6]

-

CoA Ligation: 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.[6]

-

Hydroxylation at the CoA-Ester Stage: p-Coumaroyl-CoA 3'-hydroxylase (C3'H) introduces a second hydroxyl group to yield caffeoyl-CoA.

-

Methylation: Caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the 3'-hydroxyl group of caffeoyl-CoA to produce the final acyl donor, trans-feruloyl-CoA.[7][8]

Caption: Biosynthesis of the acyl donor trans-feruloyl-CoA.

Part III: The Final Assembly via Acyltransfer

The culmination of the biosynthetic process is the convergence of the two pathways. This final step is an esterification reaction where the activated feruloyl group is transferred from CoA to the C-6 hydroxyl group of the catalpol acceptor molecule.

Reaction: Catalpol + trans-Feruloyl-CoA → 6-O-trans-Feruloylcatalpol + CoA

This reaction is catalyzed by a highly specific acyltransferase . Based on similar reactions in plant secondary metabolism, the enzyme responsible is almost certainly a member of the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of acyl-CoA-dependent acyltransferases.[3][9] These enzymes are well-known for their role in decorating the core structures of natural products, thereby contributing to their vast chemical diversity and biological activity.[10]

Caption: Convergence of pathways to form the final product.

Summary of Biosynthetic Enzymes

The following table summarizes the key enzymes proposed to be involved in the biosynthesis of 6-O-trans-feruloylcatalpol.

| Enzyme Class | Proposed Enzyme Name | Abbreviation | Reaction Catalyzed |

| Terpene Synthase | Geraniol Synthase | GES | Geranyl-PP → Geraniol |

| Cytochrome P450 | Geraniol 8-hydroxylase | G8H | Geraniol → 8-hydroxygeraniol |

| Dehydrogenase | 8-hydroxygeraniol oxidoreductase | 8HGO | 8-hydroxygeraniol → 8-oxogeranial |

| Reductive Cyclase | Iridoid Synthase | ISY | 8-oxogeranial → Nepetalactol |

| Ammonia Lyase | Phenylalanine Ammonia Lyase | PAL | L-Phenylalanine → Cinnamic Acid |

| Cytochrome P450 | Cinnamate 4-hydroxylase | C4H | Cinnamic Acid → p-Coumaric Acid |

| CoA Ligase | 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid + CoA → p-Coumaroyl-CoA |

| Cytochrome P450 | p-Coumaroyl-CoA 3'-hydroxylase | C3'H | p-Coumaroyl-CoA → Caffeoyl-CoA |

| Methyltransferase | Caffeoyl-CoA O-methyltransferase | CCoAOMT | Caffeoyl-CoA → trans-Feruloyl-CoA |

| Acyltransferase | Catalpol-6-O-acyltransferase | (Putative) | Catalpol + trans-Feruloyl-CoA → 6-O-trans-Feruloylcatalpol |

Experimental Protocols for Pathway Elucidation

Validating this proposed pathway requires a combination of transcriptomics, protein biochemistry, and analytical chemistry. The following protocols provide a framework for identifying the specific genes and characterizing the enzymes from Catalpa ovata.

Protocol 1: Transcriptome-Guided Gene Discovery

Causality: The genes encoding biosynthetic enzymes must be expressed in the tissues where the final compound accumulates. By comparing the transcriptomes of high-producing tissues (e.g., young leaves, bark) with low- or non-producing tissues (e.g., roots, old stems), one can identify candidate genes that are differentially upregulated.

Methodology:

-

Tissue Collection: Harvest different tissues from Catalpa ovata known to contain 6-O-trans-feruloylcatalpol, as well as control tissues. Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction & Sequencing: Extract total RNA from all samples. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo to generate a set of reference transcripts.

-

Map reads from each sample back to the reference to quantify gene expression levels.

-

Perform differential expression analysis to identify transcripts significantly upregulated in high-producing tissues.

-

Annotate the differentially expressed transcripts using BLAST searches against databases (e.g., NCBI nr, UniProt) to identify homologs of known iridoid and phenylpropanoid pathway enzymes (e.g., GES, P450s, ISY, PAL, 4CL, CCoAOMT, and BAHD acyltransferases).

-

Protocol 2: In Vitro Characterization of the Final Acyltransferase

Causality: Bioinformatic annotation provides candidates, but only biochemical assays can definitively prove enzyme function. This protocol validates that a candidate BAHD acyltransferase can catalyze the final biosynthetic step.

Methodology:

-

Gene Cloning and Protein Expression:

-

Amplify the full-length coding sequence of a candidate acyltransferase gene from Catalpa ovata cDNA.

-

Clone the sequence into a suitable protein expression vector (e.g., pET-28a with a His-tag).

-

Transform the construct into an expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.

-

-

Enzyme Assay:

-

Prepare a reaction mixture (100 µL total volume) containing:

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

1 mM trans-feruloyl-CoA (substrate)

-

1 mM Catalpol (substrate, requires sourcing or purification)

-

5-10 µg of purified recombinant acyltransferase protein

-

-

Incubate the reaction at 30°C for 1 hour. Include a control reaction where the enzyme is heat-inactivated.

-

-

Product Analysis:

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the retention time and mass spectrum of the product formed in the enzymatic reaction to an authentic standard of 6-O-trans-feruloylcatalpol to confirm its identity.

-

Caption: Workflow for acyltransferase identification and validation.

Conclusion and Future Outlook

The biosynthesis of 6-O-trans-feruloylcatalpol in Catalpa ovata is a prime example of metabolic convergence, requiring the coordinated expression of genes from at least two major pathways. This guide has outlined a robust, evidence-based hypothesis for this pathway, from primary precursors to the final tailored natural product. The elucidation of this pathway not only deepens our fundamental understanding of plant biochemistry but also opens the door to biotechnological applications.[5][11] By identifying and characterizing the complete set of enzymes, researchers can employ metabolic engineering strategies in plants or microbial hosts to enhance the production of this and other valuable iridoid-derived pharmaceuticals.[12][13] The protocols and logical frameworks provided herein serve as a critical resource for any scientific team embarking on this exciting area of natural product discovery.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Iridoid Glycosides.

- BenchChem. (n.d.). An In-depth Technical Guide to the Biosynthesis Pathway of Iridoids in Valeriana Species.

- PNAS. (2022). Independent evolution of the iridoid biosynthetic pathway in plants and insects.

- Max-Planck-Gesellschaft. (2025). Final step in the biosynthesis of iridoids elucidated.

- National Institutes of Health (NIH). (n.d.). Biosynthesis of iridoid sex pheromones in aphids.

- ResearchGate. (2016). Discovery and metabolic engineering of iridoid/secoiridoid and monoterpenoid indole alkaloid biosynthesis.

- PubMed. (2012). Strategies for engineering plant natural products: the iridoid-derived monoterpene indole alkaloids of Catharanthus roseus.

- Plant Physiology. (2009). Identification of an Arabidopsis Feruloyl-Coenzyme A Transferase Required for Suberin Synthesis.

- ResearchGate. (n.d.). Biosynthesis of hydroxycinnamoyl-CoAs. Feruloyl- and sinapoyl-CoA are....

- National Institutes of Health (NIH). (n.d.). 6-O-trans-Feruloylcatalpol.

- ResearchGate. (n.d.). Biosynthesis of hydroxycinnamoyl-CoAs. Feruloyl- and sinapoyl-CoA are....

- ScienceDirect. (n.d.). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants.

- ResearchGate. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways.

- ACS Publications. (n.d.). Peroxynitrite-Scavenging Glycosides from the Stem Bark of Catalpa ovata.

- National Institutes of Health (NIH). (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids.

- PubMed. (2021). Catalytic function, mechanism, and application of plant acyltransferases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Final step in the biosynthesis of iridoids elucidated [mpg.de]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for engineering plant natural products: the iridoid-derived monoterpene indole alkaloids of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-O-trans-Feruloylcatalpol: Properties, Characterization, and Applications

Executive Summary

6-O-trans-Feruloylcatalpol (6FC) is a prominent iridoid glycoside ester naturally occurring in the stem bark of Catalpa ovata.[1] This guide provides a comprehensive overview of its chemical and physical properties for researchers, scientists, and drug development professionals. 6FC is characterized by its hydrophilic nature, potent antioxidant and anti-inflammatory activities, and significant therapeutic potential, particularly in promoting liver regeneration.[1][2] Its mechanism of action involves the activation of critical cell survival and proliferation pathways, including NF-κB, Akt, and MAPK.[2][3] This document details the compound's structural identity, physicochemical parameters, spectroscopic signature, and chemical stability. Furthermore, it furnishes detailed, field-proven experimental protocols for its isolation, characterization, and biological evaluation, establishing a foundational resource for future research and development.

Introduction

Iridoid glycosides are a class of monoterpenoid natural products widely distributed in the plant kingdom, known for their diverse and potent biological activities. Among them, 6-O-trans-Feruloylcatalpol (6FC) has emerged as a compound of significant scientific interest. Primarily isolated from the stem bark of Catalpa ovata, a plant used in traditional anti-inflammatory remedies, 6FC is a major bioactive constituent responsible for many of the plant's therapeutic effects.[1]

Initial investigations have highlighted its powerful antioxidant properties, particularly its ability to scavenge peroxynitrite radicals, and its anti-inflammatory effects mediated through the NF-κB signaling pathway.[1] More recent studies have elucidated a compelling role for 6FC in accelerating liver regeneration following injury, a complex process vital for maintaining hepatic function.[2][3] This hepatoprotective activity is attributed to its capacity to modulate key redox-sensitive signaling cascades that govern hepatocyte proliferation and survival.[2] A thorough understanding of the fundamental physical and chemical properties of 6FC is paramount for its development as a potential therapeutic agent. This guide aims to consolidate this critical information, providing a technical foundation for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

6-O-trans-Feruloylcatalpol is structurally composed of a catalpol core, an iridoid glucoside, which is esterified at the 6-position of the glucose moiety with a molecule of trans-ferulic acid. This ester linkage is crucial to its biological activity and chemical properties.

-

Common Name : 6-O-trans-Feruloylcatalpol; 6FC

-

Molecular Formula : C₂₅H₃₀O₁₃

-

Molecular Weight : 538.5 g/mol

-

CAS Number : 770721-33-0

-

IUPAC Name : [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Caption: Figure 1: Simplified 2D representation of 6-O-trans-Feruloylcatalpol.

Physicochemical Properties

The physicochemical properties of 6FC dictate its solubility, membrane permeability, and formulation characteristics. The presence of numerous hydroxyl groups and the glycosidic linkage renders the molecule highly polar.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₀O₁₃ | PubChem[4] |

| Molecular Weight | 538.5 g/mol | PubChem[4] |

| XLogP3-AA | -0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 6 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 13 | PubChem[4] |

| Rotatable Bond Count | 9 | PubChem[4] |

| Polar Surface Area (PSA) | 197 Ų | ECHEMI[5] |

Interpretation and Insights:

-

Solubility: The negative XLogP3 value indicates that 6FC is a hydrophilic compound. It is expected to be soluble in polar solvents such as water, methanol, and ethanol, and poorly soluble in non-polar solvents like hexane and chloroform. This is a critical consideration for extraction, purification, and the development of aqueous formulations.

-

Bioavailability: The high molecular weight (>500 g/mol ) and large polar surface area (>140 Ų) suggest that passive diffusion across biological membranes, such as the intestinal epithelium, may be limited, potentially impacting oral bioavailability. This aligns with Lipinski's Rule of Five guidelines.

Spectroscopic Characterization

Definitive identification and structural elucidation of 6FC rely on a combination of spectroscopic techniques.

4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing polar, high-molecular-weight compounds like 6FC.

-

Expected Ions: In positive ion mode, prominent adducts are expected, such as [M+H]⁺ (m/z 539.17), [M+Na]⁺ (m/z 561.15), and [M+K]⁺ (m/z 577.12).

-

Tandem MS (MS/MS): Fragmentation analysis is essential for structural confirmation. A key diagnostic fragmentation involves the cleavage of the ester bond, yielding a product ion corresponding to the protonated ferulic acid or its fragments (e.g., m/z 177, corresponding to the feruloyl moiety after loss of a hydroxyl group). This specific fragmentation provides unequivocal evidence of the feruloyl substitution.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are indispensable for the complete structural assignment of 6FC.[6] While a full dataset is found in specialized literature, the key expected signals are:

-

¹H NMR:

-

Feruloyl Moiety: Characteristic signals in the aromatic region (δ 6.8-7.6 ppm) for the three protons on the benzene ring. Two vinylic protons with a large coupling constant (J ≈ 16 Hz), confirming the trans configuration (δ 6.3-7.7 ppm). A singlet around δ 3.9 ppm for the methoxy (-OCH₃) group.

-

Catalpol Core: Complex, overlapping signals in the aliphatic and acetal regions (δ 3.0-5.5 ppm). A characteristic signal for the anomeric proton of the glucose unit is typically observed around δ 4.6-5.0 ppm.

-

-

¹³C NMR:

-

Feruloyl Moiety: Signals for the ester carbonyl (C=O) around δ 167 ppm, aromatic carbons between δ 110-150 ppm, and the methoxy carbon around δ 56 ppm.

-

Catalpol & Glucose Moieties: Signals for the anomeric carbon around δ 98-102 ppm, and multiple signals for the other hydroxylated carbons between δ 60-80 ppm.

-

4.3 Infrared (IR) Spectroscopy IR spectroscopy helps to identify the key functional groups present in the molecule.[7]

-

O-H Stretch: A broad absorption band around 3400 cm⁻¹ due to the multiple hydroxyl groups.

-

C-H Stretch: Absorptions around 2900-3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic/vinylic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C Stretch: Absorptions around 1600-1640 cm⁻¹ for the aromatic ring and the vinyl group.

-

C-O Stretch: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-O bonds of the alcohols, ether, and ester groups.

Chemical Reactivity and Stability

5.1 Antioxidant Activity The potent antioxidant and peroxynitrite-scavenging activity of 6FC is a cornerstone of its biological function.[1] This reactivity is primarily attributed to the phenolic hydroxyl group on the feruloyl moiety. The phenol can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical that is resonance-stabilized by the aromatic ring and the conjugated double bond system. This chemical property is directly linked to its ability to protect hepatocytes from oxidative damage during regeneration.

5.2 Stability Profile As a complex natural product, 6FC is susceptible to degradation under certain conditions.

-

Hydrolysis: The ester linkage is the most probable site of chemical degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into catalpol and ferulic acid.[8] It can also be hydrolyzed by specific enzymes known as feruloyl esterases.[4][9][10]

-

Oxidation: The phenolic group and the double bonds in the structure are susceptible to oxidation, especially in the presence of light, heat, or metal ions.

-

Storage Recommendations: For long-term stability, 6FC should be stored as a solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Solutions should be prepared fresh and protected from light.

Biological Context and Mechanism of Action

6FC has been demonstrated to accelerate liver regeneration in vivo.[2] Its mechanism is multi-faceted and involves the modulation of several key signaling pathways that are critical for cell survival, proliferation, and inflammation.

Key Signaling Pathways Modulated by 6FC:

-

NF-κB Pathway: 6FC promotes the activation of the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival. It induces the phosphorylation of IKKα and IκBα, leading to the nuclear translocation of NF-κB p65.[11]

-

Akt/MAPK Pathways: The compound activates pro-survival and pro-proliferative pathways, including the phosphorylation of Akt and members of the Mitogen-Activated Protein Kinase (MAPK) family (Erk, JNK, p38).[12]

-

Cell Cycle Progression: Activation of these upstream pathways leads to the increased expression of critical cell cycle regulators, such as Cyclin D1, Cyclin E, and c-myc, which drive hepatocytes from a quiescent state into the cell cycle.[3]

-

Growth Factor Expression: 6FC also upregulates the mRNA levels of key growth factors involved in liver regeneration, including Hepatocyte Growth Factor (HGF) and Epidermal Growth Factor Receptor (EGFR).[5]

Caption: Figure 2: Signaling pathway of 6FC in liver regeneration.

Experimental Protocols

The following protocols provide a framework for the isolation and characterization of 6FC.

7.1 Protocol 1: Isolation and Purification of 6FC from Catalpa ovata

-

Rationale: This protocol employs a standard natural product isolation workflow, starting with a polar solvent to extract glycosides, followed by liquid-liquid partitioning to remove non-polar impurities, and concluding with chromatographic steps for purification.

-

Methodology:

-

Extraction: Air-dried and powdered stem bark of C. ovata (1 kg) is macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours per extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L) and ethyl acetate (3 x 1 L). The aqueous layer, containing the polar glycosides, is retained.

-

Expert Insight: This step is crucial for removing lipids and less polar compounds (e.g., aglycones, chlorophyll) which would otherwise interfere with subsequent chromatography.

-

-

Column Chromatography: The dried aqueous fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1 v/v) to separate fractions based on polarity.

-

Fraction Analysis: All fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the spot corresponding to 6FC (visualized under UV light and by staining) are pooled.

-

Final Purification: The pooled fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient system to yield pure 6FC (>98%).

-

Validation: The identity and purity of the final compound are confirmed by MS and NMR spectroscopy.

-

7.2 Protocol 2: Structural Confirmation by LC-MS/MS

-

Rationale: This method provides a rapid and highly sensitive way to confirm the identity of 6FC in a purified sample or complex mixture by verifying its molecular weight and characteristic fragmentation pattern.

-

Methodology:

-

Sample Preparation: A 1 mg/mL stock solution of purified 6FC is prepared in methanol. This is further diluted to ~1 µg/mL with the initial mobile phase.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be 10% B to 90% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan (m/z 100-1000) to detect the [M+H]⁺ ion, followed by data-dependent MS/MS on the most intense ions.

-

Targeted MS/MS: Set the precursor ion to m/z 539.17 and acquire the product ion spectrum.

-

-

Data Analysis: Confirm the presence of the precursor ion at m/z 539.17. Verify that the MS/MS spectrum contains the diagnostic fragment ion for the feruloyl moiety (e.g., m/z 177).

-

Self-Validation: The combination of the correct retention time, accurate precursor mass, and the presence of the diagnostic fragment ion provides a highly confident identification of 6FC.

-

-

Conclusion

6-O-trans-Feruloylcatalpol is a multifaceted natural product with well-defined chemical characteristics that underpin its significant biological activities. Its hydrophilic nature, potent antioxidant capacity derived from the feruloyl moiety, and susceptibility to hydrolysis are key properties for researchers to consider. The compound's proven ability to promote liver regeneration through the modulation of NF-κB, Akt, and MAPK signaling pathways positions it as a promising candidate for further therapeutic development. The methodologies outlined in this guide provide a robust framework for its isolation, characterization, and study, facilitating continued exploration into its full pharmacological potential.

References

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). Antioxidants, 14(10), 1210. [Link]

-

Figueroa-Espinoza, M. C., & Villeneuve, P. (2016). Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. Journal of Agricultural and Food Chemistry, 64(38), 7131–7138. [Link]

-

Kim, H. J., et al. (2025). 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. MDPI. [Link]

-

6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... (n.d.). ResearchGate. [Link]

-

(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025). ResearchGate. [Link]

-

Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases. (2016). ACS Publications. [Link]

-

PubChem. (n.d.). 6-O-trans-Feruloylcatalpol. National Center for Biotechnology Information. [Link]

-

6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... (n.d.). ResearchGate. [Link]

-

6-O-trans-feruloyl catalpol affected the expression of liver... (n.d.). ResearchGate. [Link]

-

FT-IR spectra of catalpol (up half) and CP-6 (lower half). (n.d.). ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

-

Types of stability studies for FPPs. Modified from:[13][14]. (n.d.). ResearchGate. [Link]

-

Reaction scheme of the hydrolysis of feruloyl esters to ferulic acid... (n.d.). ResearchGate. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

-

IR spectroscopy in catalysis. (n.d.). The Infrared and Raman Discussion Group (IRDG). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Feruloyl esterase - Creative Enzymes [creative-enzymes.com]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. irdg.org [irdg.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis of Nonpolar n-Alkyl Ferulates by Feruloyl Esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

6-O-trans-Feruloylcatalpol: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Introduction

6-O-trans-Feruloylcatalpol (6FC) is a significant iridoid glycoside first isolated from the stem bark of Catalpa ovata G. Don. (Bignoniaceae), a plant with a history of use in traditional medicine for treating inflammatory conditions.[1][2] This technical guide provides an in-depth exploration of the known biological activities of 6FC, with a focus on its hepatoprotective, anti-inflammatory, antioxidant, and potential neuroprotective properties. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of 6FC's mechanisms of action, supported by detailed experimental protocols and data, to facilitate further investigation and potential therapeutic applications.

Hepatoprotective Activity: Accelerating Liver Regeneration

One of the most well-documented biological activities of 6-O-trans-Feruloylcatalpol is its remarkable ability to promote liver regeneration.[1][3] This has been demonstrated in vivo using the 2/3 partial hepatectomy (PHx) mouse model, a standard for studying liver regeneration.[1][3]

Mechanism of Action: A Multi-Pathway Approach

6FC's hepatoprotective effects are not mediated by a single pathway but rather through the coordinated activation of several key signaling cascades crucial for cell survival, proliferation, and tissue repair.[1][2][3]

1. Activation of NF-κB Signaling:

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the cellular response to injury and is pivotal in liver regeneration.[2][4] 6FC has been shown to promote the activation of the NF-κB signaling pathway in the regenerating liver.[1][4] This involves the phosphorylation of IKKα and IκBα, leading to the nuclear translocation of the p65 subunit of NF-κB.[4] Once in the nucleus, NF-κB upregulates the expression of genes critical for cell cycle progression and survival.[1][2]

2. Modulation of Akt and MAPK Signaling:

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of cell proliferation and survival in response to growth factors and cellular stress.[5][6] 6FC activates both the Akt and MAPK (including Erk, JNK, and p38) pathways in hepatocytes.[1][5] This activation is critical for promoting hepatocyte proliferation and protecting against apoptosis, thereby facilitating the restoration of liver mass.[1][5]

3. Upregulation of Cell Cycle Regulators and Growth Factors:

Consistent with its pro-proliferative effects, 6FC treatment leads to the increased expression of key cell cycle-related proteins such as cyclin D, cyclin E, and c-myc.[7] These proteins are essential for the progression of hepatocytes through the cell cycle. Furthermore, 6FC enhances the expression of crucial growth factors that drive liver regeneration.[8]

Below is a diagram illustrating the signaling pathways involved in the hepatoprotective activity of 6-O-trans-Feruloylcatalpol.

Caption: Proposed anti-inflammatory mechanism of 6-O-trans-Feruloylcatalpol.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details a method to assess the anti-inflammatory activity of 6FC by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

6-O-trans-Feruloylcatalpol

-

Griess Reagent

-

MTT reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM in a 96-well plate until they reach 80% confluency.

-

Cytotoxicity Assay: Determine the non-toxic concentrations of 6FC on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death. [9]3. Treatment: Pre-treat the cells with various non-toxic concentrations of 6FC for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (cells with media only) and a positive control (cells with LPS only). [9]5. Nitric Oxide Measurement: After 24 hours, collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes. Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production. [10]6. Cytokine Analysis (Optional): The collected supernatant can also be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

Antioxidant Activity

6-O-trans-Feruloylcatalpol possesses significant antioxidant properties, which contribute to its overall therapeutic potential. [1][2]This activity is attributed to its chemical structure, which includes a ferulic acid moiety known for its radical scavenging capabilities.

Mechanism of Action: Radical Scavenging

The antioxidant mechanism of 6FC likely involves the donation of a hydrogen atom or an electron from its phenolic hydroxyl groups to neutralize free radicals, such as the hydroperoxyl radical (HOO•). This action terminates the chain reactions of oxidation, thereby preventing cellular damage. The antioxidant activity is influenced by the pH of the medium, with enhanced activity at physiological and higher pH levels where the phenolate anion form is more prevalent. [11]

Quantitative Data: In Vitro Antioxidant Capacity

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a method for evaluating the free radical scavenging activity of 6FC.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

6-O-trans-Feruloylcatalpol solutions at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare a working solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add the 6FC solution (or positive control/methanol blank) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the 6FC or standard. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 6FC. [12]

Potential Neuroprotective Activity

While direct studies on the neuroprotective effects of 6-O-trans-Feruloylcatalpol are limited, the well-documented neuroprotective activities of its parent compound, catalpol, suggest that 6FC may also possess similar properties. [4][6]

Proposed Mechanism of Action

Catalpol has been shown to exert neuroprotective effects through various mechanisms, including:

-

Anti-oxidative stress: By reducing reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. [4]* Anti-inflammatory effects: By inhibiting the NF-κB signaling pathway in microglia. [4]* Anti-apoptotic effects: By modulating the Bcl-2/Bax ratio and inhibiting caspase-3 activity. [4] Given that 6FC also exhibits antioxidant and anti-inflammatory properties, it is highly probable that it shares similar neuroprotective mechanisms. Further research is needed to specifically investigate the neuroprotective potential of 6FC in relevant in vitro and in vivo models of neurodegenerative diseases.

Cytotoxicity Profile

An essential aspect of drug development is the evaluation of a compound's safety profile. Studies on a structurally similar compound, 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol, have shown no cytotoxic effects on non-tumor MCF-10A cells at concentrations up to 100 µg/mL. [13]This suggests that catalpol derivatives may have a favorable safety profile. However, comprehensive cytotoxicity studies of 6-O-trans-Feruloylcatalpol on a panel of normal, non-cancerous human cell lines are necessary to confirm its safety for potential therapeutic use.

Conclusion and Future Directions

6-O-trans-Feruloylcatalpol is a promising natural compound with a range of biological activities, most notably its potent hepatoprotective effects. Its ability to promote liver regeneration through the modulation of key signaling pathways like NF-κB, Akt, and MAPK highlights its potential as a therapeutic agent for liver diseases. Furthermore, its anti-inflammatory and antioxidant properties contribute to its overall therapeutic profile and suggest potential applications in other inflammation- and oxidative stress-related conditions, including neurodegenerative disorders.

Future research should focus on:

-

Elucidating the specific molecular targets of 6FC.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and safety in various disease models.

-

Investigating its neuroprotective effects in detail.

-

Determining its pharmacokinetic and pharmacodynamic properties.

-

Optimizing its extraction and purification from natural sources or developing a synthetic route for its production.

This technical guide provides a solid foundation for the scientific community to build upon, with the ultimate goal of translating the therapeutic potential of 6-O-trans-Feruloylcatalpol into clinical applications.

References

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 6). PubMed Central. Retrieved January 22, 2026, from [Link]

-

6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells. (2015, October 9). PubMed. Retrieved January 22, 2026, from [Link]

-

(PDF) 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways. (2025, October 31). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (2020, May 14). PubMed Central. Retrieved January 22, 2026, from [Link]

-

In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (2023, May 4). PubMed Central. Retrieved January 22, 2026, from [Link]

-

Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic aicd derived from Liparis tessellatus eggs. (n.d.). Fisheries and Aquatic Sciences. Retrieved January 22, 2026, from [Link]

-

6-O-trans-feruloyl catalpol regulates redox-sensitive Akt... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

-

In Vitro Anti-Inflammatory Activity of Russula virescens in the M. (n.d.). Longdom. Retrieved January 22, 2026, from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 22, 2026, from [Link]

-

Effects of 6-O-trans-feruloyl catalpol on the expression of cell cycle... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. (2017, June 8). PubMed Central. Retrieved January 22, 2026, from [Link]

-

6-O-trans-feruloyl catalpol promotes the activation of the NF-κB... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

A new protocol for long‐term culture of a specific subpopulation of liver cancer stem cells enriched by cell surface markers. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Real time proliferation assay. (a) HepG2 and (b) Hep3B cells were... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Cell proliferation assay (A) microscopic images of Hep3B after... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

6-O-trans-feruloyl catalpol affected the expression of liver... - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4. (2017, January 13). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023, April 18). MDPI. Retrieved January 22, 2026, from [Link]

-

Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fisheries and Aquatic Sciences [e-fas.org]

- 11. Theoretical Insight into Antioxidant Mechanisms of Trans-Isoferulic Acid in Aqueous Medium at Different pH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-O-(3″, 4″-di-O-trans-cinnamoyl)-α-l-rhamnopyranosylcatalpol and verbascoside: Cytotoxicity, cell cycle kinetics, apoptosis, and ROS production evaluation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

6-O-trans-Feruloylcatalpol: A Multifaceted Iridoid Glycoside in Plant Defense and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-trans-Feruloylcatalpol is a naturally occurring iridoid glycoside ester, an intriguing secondary metabolite found predominantly in plant families such as Plantaginaceae and Bignoniaceae, particularly within the genera Verbascum and Catalpa. This technical guide provides a comprehensive overview of 6-O-trans-feruloylcatalpol, delving into its biosynthetic origins, its critical functions in plant ecology as a defensive agent, and its significant, well-documented pharmacological activities. We will explore its molecular mechanisms of action, present detailed methodologies for its extraction, isolation, and characterization, and summarize key quantitative data to support its potential in therapeutic applications. This document is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery.